Core Identity: Physicochemical and Structural Characteristics
Core Identity: Physicochemical and Structural Characteristics
An In-depth Technical Guide to Hydrogen Ionophore V (CAS 1000849-91-1)
This guide provides a comprehensive technical overview of Hydrogen Ionophore V, a sophisticated electrochemical tool essential for precise proton concentration measurements. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the ionophore's mechanism, practical application in sensor fabrication, and its potential impact on advanced research fields. We will explore not only the "what" but the "why" behind its application, ensuring a robust and field-ready understanding of its capabilities.
Hydrogen Ionophore V, also known by its structural class name Calix[1]-aza-crown, is a synthetic, neutral ion carrier designed for the selective complexation and transport of hydrogen ions (protons). Its high molecular weight and specific three-dimensional architecture are central to its function, providing a lipophilic exterior to facilitate passage across hydrophobic membranes while creating a specific, hydrophilic pocket for proton binding.
Table 1: Physicochemical Properties of Hydrogen Ionophore V
| Property | Value | Source |
|---|---|---|
| CAS Number | 1000849-91-1 | |
| Molecular Formula | C₅₄H₇₄N₄O₆ | [2] |
| Molecular Weight | 875.19 g/mol | |
| Synonym | Calix[1]-aza-crown | |
| Product Line | Selectophore™ |
| Primary Use | Ion-selective electrodes | |
The calixarene backbone provides a pre-organized, rigid scaffold, which is a critical design feature. Unlike more flexible carriers, this rigidity minimizes the energetic cost of adopting the correct conformation for ion binding, which contributes to its high selectivity. The aza-crown component contains nitrogen atoms that act as the Lewis basic sites for reversibly binding protons.
Mechanism of Action: Facilitated Proton Transport
All ionophores function by facilitating the movement of ions across lipid-insoluble barriers, such as biological cell membranes or the polymeric membranes of a sensor.[3] They are broadly classified as either channel-formers or mobile carriers.[4] Hydrogen Ionophore V operates as a mobile carrier , a mechanism detailed below.
The core principle is a cyclical process:
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Protonation: On the side of the membrane with high proton concentration (low pH), a nitrogen atom within the ionophore's aza-crown structure becomes protonated.
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Translocation: The newly formed, positively charged ionophore-proton complex is shielded by the molecule's bulky, lipophilic exterior. This allows the entire complex to diffuse across the hydrophobic membrane down the electrochemical gradient.
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Deprotonation: Upon reaching the other side of the membrane, where the proton concentration is lower (high pH), the ionophore releases the proton.
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Return: The now-neutral, uncomplexed ionophore diffuses back to the original side, ready to transport another proton.[4]
This highly efficient shuttle mechanism allows the ionophore to selectively breach the membrane's impermeability to protons, a function that is harnessed in potentiometric sensing.
Caption: Carrier mechanism of Hydrogen Ionophore V.
Core Application: High-Selectivity Hydrogen Ion-Selective Electrodes (ISEs)
The primary and most refined application of Hydrogen Ionophore V is as the active sensing component in potentiometric ion-selective electrodes (ISEs) for pH measurement. Its high selectivity for protons over other cations, such as sodium (Na⁺) and potassium (K⁺), allows for accurate pH determination even in complex sample matrices.[5]
Principles of the ISE Membrane
An ISE translates the activity of a specific ion in a solution into an electrical potential. The heart of the electrode is a polymeric membrane—typically Poly(vinyl chloride) (PVC)—impregnated with the ionophore. This membrane is positioned between the sample solution and an internal reference solution. The selective binding of protons by Hydrogen Ionophore V at the sample-membrane interface creates a phase boundary potential. This potential is measured against a stable external reference electrode, and its magnitude is logarithmically proportional to the activity of hydrogen ions in the sample, as described by the Nernst equation.
Recommended Membrane Formulation
Crafting a high-performance ISE membrane is a matter of precise chemical formulation. Each component serves a distinct and vital purpose. The formulation below is a well-established starting point for creating a robust H⁺-selective membrane.[5]
Table 2: Recommended Membrane Composition for H⁺-ISE
| Component | Function | Recommended wt% |
|---|---|---|
| Hydrogen Ionophore V | Selective H⁺ carrier and sensing element | 0.88% |
| Poly(vinyl chloride) (PVC) | Structural polymer matrix | 32.96% |
| 2-Nitrophenyl octyl ether (NPOE) | Membrane plasticizer/solvent | 65.93% |
| Sodium tetrakis(4-fluorophenyl)borate | Lipophilic ionic additive | 0.23% |
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The Ionophore: The core sensing element. Its concentration is optimized for sensitivity and response time.
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PVC: Provides the physical structure and durability of the membrane.
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Plasticizer (NPOE): This organic solvent dissolves the ionophore and PVC, creating a homogenous, non-porous, and flexible membrane. Critically, its high dielectric constant facilitates the ion-exchange process at the membrane surface.
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Ionic Additive: This lipophilic salt is a crucial but often misunderstood component. It reduces the electrical resistance of the membrane and ensures that the charge carriers within the membrane are well-defined, which stabilizes the potential and can improve the lower detection limit.[6]
Experimental Protocol: Fabrication of a H⁺-Selective Electrode
This protocol describes the fabrication of a liquid-membrane ISE in a standard electrode body. All steps should be performed in a well-ventilated fume hood.
Materials:
-
Hydrogen Ionophore V
-
High molecular weight PVC
-
2-Nitrophenyl octyl ether (NPOE)
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Sodium tetrakis(4-fluorophenyl)borate (Na-TFPB)
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Tetrahydrofuran (THF), analytical grade
-
Glass ring or petri dish for casting
-
1-3 mm diameter membrane punch
-
ISE electrode body (e.g., Philips-style)
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Internal filling solution (e.g., 0.01 M HCl + 0.1 M KCl)
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Ag/AgCl internal reference wire
Procedure:
-
Cocktail Preparation: a. Weigh the membrane components (Table 2) into a clean glass vial. A typical batch size is ~200 mg total weight. b. Add ~2 mL of THF to the vial. c. Seal the vial and agitate gently (e.g., on a vortex mixer or rotator) until all components are fully dissolved, forming a clear, slightly viscous "cocktail."
-
Membrane Casting: a. Place the glass ring on a clean, perfectly level glass plate. b. Carefully pour the cocktail into the ring. c. Cover loosely (e.g., with a watch glass) to allow for slow evaporation of the THF over 12-24 hours. A slow evaporation rate is critical for creating a homogenous, mechanically stable membrane.
-
Electrode Assembly: a. Once the membrane is dry and transparent, carefully punch out a circular disc using the membrane punch. b. Secure the membrane disc at the tip of the ISE electrode body according to the manufacturer's instructions. Ensure a watertight seal. c. Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped. d. Insert the Ag/AgCl internal reference wire.
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Conditioning: a. Before first use, the assembled electrode must be conditioned by soaking it for at least 4-6 hours (preferably overnight) in a pH 7 buffer solution. This step ensures proper hydration of the membrane surfaces and stabilizes the electrochemical potential.
Caption: Workflow for H⁺-selective electrode fabrication.
Protocol: Calibration and Use
Procedure:
-
Connect the fabricated ISE and an external double-junction reference electrode (e.g., Ag/AgCl) to a high-impedance pH/mV meter.
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Prepare a series of at least three standard pH buffers (e.g., pH 4.01, 7.00, 10.01).
-
Immerse the electrodes in the pH 7.00 buffer, stir gently, and record the stable potential (mV).
-
Rinse the electrodes with deionized water and blot dry.
-
Repeat step 3 for the pH 4.01 and pH 10.01 buffers.
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Plot the recorded potential (mV, y-axis) against the pH value (x-axis).
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Perform a linear regression. For a properly functioning electrode, the slope should be close to the theoretical Nernstian value of -59.2 mV/pH unit at 25°C. The R² value should be >0.99.
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Once calibrated, the electrode can be used to measure the pH of unknown samples by immersing it in the sample, recording the stable potential, and interpolating the pH from the calibration curve.
Performance Characteristics and Considerations
The utility of Hydrogen Ionophore V is defined by the performance of the sensors it enables.
Table 3: Typical Performance of a Hydrogen Ionophore V-based ISE
| Parameter | Typical Value | Significance |
|---|---|---|
| Linear pH Range | pH 2 - 12 | The range over which the electrode gives a predictable, linear response.[5] |
| Response Slope | -58 ± 2 mV/decade | Proximity to the theoretical Nernstian slope indicates ideal performance. |
| Selectivity | High against Na⁺, K⁺, Li⁺ | A key advantage, ensuring pH is measured accurately without interference from common background electrolytes.[5] |
| Response Time | < 30 seconds | The time required to reach 95% of the final potential reading. |
| Lifetime | Weeks to months | Dependent on usage, storage, and sample matrix. |
Cytotoxicity and Biocompatibility: For professionals in drug development or cell biology aiming to use such sensors for in-situ or in-vivo measurements, biocompatibility is a major concern. Studies on other ionophore-based membranes have shown that leaching of membrane components, including the ionophore and plasticizer, can induce a cytotoxic response.[7] Therefore, any application involving direct contact with live cells or tissues requires rigorous validation of the electrode's biocompatibility and an assessment of potential leaching.
Applications in Research and Drug Development
The ability to measure pH with high precision and selectivity is fundamental across scientific disciplines.
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Cellular Physiology: H⁺-selective microelectrodes are used to measure intracellular and extracellular pH, providing critical insights into cellular metabolism, apoptosis, and ion transport processes.[6]
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Drug Development: Many disease states, particularly cancer, are associated with altered pH microenvironments. The tumor microenvironment is characteristically acidic, which can affect drug efficacy and uptake. Probes based on Hydrogen Ionophore V can be invaluable tools for studying these pH gradients and evaluating the response to pH-modulating therapies.
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Environmental and Industrial Monitoring: Robust pH sensors are required for process control in chemical manufacturing, environmental water quality testing, and fermentation processes.
Conclusion
Hydrogen Ionophore V (CAS 1000849-91-1) is more than a chemical reagent; it is a key enabling component for advanced electrochemical sensing. Its rationally designed structure imparts high selectivity for protons, allowing for the fabrication of ion-selective electrodes that can operate accurately in challenging chemical environments. By understanding its mechanism of action and the principles of sensor construction and validation, researchers can fully leverage this powerful tool to advance our understanding of complex chemical and biological systems.
References
-
Parker, M. D., & Boron, W. F. (2017). Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. In Methods in Molecular Biology (Vol. 1530, pp. 249-272). Humana Press, New York, NY. This source describes the application of H+-selective ionophores for measuring intracellular pH.[6]
-
ResearchGate. (n.d.). Ascertain the transport mechanism, the rate of H⁺ transport, and the ion selectivity of H3. [Image]. Retrieved from [Link]1]
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Voet, D., & Voet, J. G. (2011). Biochemistry, 4th Edition. John Wiley & Sons. This textbook provides general principles of membrane transport and ionophores.[4]
-
Sigma-Aldrich. (n.d.). Hydrogen Ionophore Application Data. This document provides the recommended membrane composition for Hydrogen Ionophore V.[5]
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PubChem. (n.d.). Hydrogen ionophore V. National Center for Biotechnology Information. Retrieved from [Link]2]
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Taylor & Francis. (n.d.). Ionophores – Knowledge and References. Retrieved from [Link]]
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Parrilla, M., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2456–2464.[7]
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ResearchGate. (2017). Ionophore-Assisted Electrochemistry of Neutral Molecules: Oxidation of Hydrogen in an Ionic Liquid Electrolyte.[8]
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Cuartero, M., et al. (2024). Voltammetric Ion-Selective Electrodes in Thin-Layer Samples: Absolute Detection of Ions Using Ultrathin Membranes. Analytical Chemistry.[9]
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Madungwe, K. V., et al. (n.d.). Improvement of the Upper Detection Limit of Ionophore-Based H+-Selective Electrodes. ACS Publications.[10]
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Siamionau, A. V., et al. (2023). H+-Selective Electrodes Based on Amine-Type Ionophores: Generalized Theory and A Priori Quantification of Lower and Upper Detection Limits. ACS Sensors, 8(5), 2055–2064.[11]
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